molecular formula C12H12Cl2O3 B078309 Crotyl 2,4-dichlorophenoxyacetate CAS No. 14600-07-8

Crotyl 2,4-dichlorophenoxyacetate

Cat. No. B078309
CAS RN: 14600-07-8
M. Wt: 275.12 g/mol
InChI Key: BZHQSLLUNKPKPL-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crotyl 2,4-dichlorophenoxyacetate is a chemical compound that has been used in scientific research for many years. It is a synthetic compound that is commonly used as a herbicide. However, it has also been found to have a number of other applications in scientific research. In

Mechanism Of Action

The mechanism of action of Crotyl 2,4-dichlorophenoxyacetate involves the inhibition of auxin transport in plants. Auxin is a plant hormone that is responsible for regulating growth and development. Crotyl 2,4-dichlorophenoxyacetate inhibits the transport of auxin, which leads to the disruption of normal plant growth and development.

Biochemical And Physiological Effects

Crotyl 2,4-dichlorophenoxyacetate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of plants, and can be used as an effective herbicide. Additionally, it has been found to have an impact on the regulation of plant hormones, which can affect plant growth and development.

Advantages And Limitations For Lab Experiments

The use of Crotyl 2,4-dichlorophenoxyacetate in laboratory experiments has a number of advantages and limitations. One of the primary advantages is that it is relatively easy to synthesize and can be used in a variety of different experiments. However, one of the limitations is that it can be toxic to certain types of plants, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving Crotyl 2,4-dichlorophenoxyacetate. One area of research is the development of new herbicides that are based on the structure of Crotyl 2,4-dichlorophenoxyacetate. Additionally, there is ongoing research into the effects of plant hormones on growth and development, which may lead to new applications for Crotyl 2,4-dichlorophenoxyacetate in the future.
In conclusion, Crotyl 2,4-dichlorophenoxyacetate is a synthetic compound that has been used in scientific research for many years. It has a number of applications, including as a herbicide and as a tool to study the regulation of plant growth. Its mechanism of action involves the inhibition of auxin transport in plants, which can affect plant growth and development. While it has a number of advantages for use in laboratory experiments, it also has limitations due to its toxicity to certain types of plants. Finally, there are many future directions for research involving Crotyl 2,4-dichlorophenoxyacetate, including the development of new herbicides and the study of plant hormone regulation.

Synthesis Methods

Crotyl 2,4-dichlorophenoxyacetate is synthesized by reacting 2,4-dichlorophenoxyacetic acid with crotyl chloride in the presence of a base. The reaction results in the formation of Crotyl 2,4-dichlorophenoxyacetate, which is a pale yellow liquid. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Crotyl 2,4-dichlorophenoxyacetate has been used in scientific research for a variety of purposes. One of its primary applications is as a tool to study the regulation of plant growth. It has been found to be an effective herbicide, and can be used to control the growth of weeds in agricultural settings. Additionally, it has been used to study the effects of plant hormones on growth and development.

properties

CAS RN

14600-07-8

Product Name

Crotyl 2,4-dichlorophenoxyacetate

Molecular Formula

C12H12Cl2O3

Molecular Weight

275.12 g/mol

IUPAC Name

[(E)-but-2-enyl] 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C12H12Cl2O3/c1-2-3-6-16-12(15)8-17-11-5-4-9(13)7-10(11)14/h2-5,7H,6,8H2,1H3/b3-2+

InChI Key

BZHQSLLUNKPKPL-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/COC(=O)COC1=C(C=C(C=C1)Cl)Cl

SMILES

CC=CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC=CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.